Uridine, 2'-azido-2',3'-dideoxy-

Description

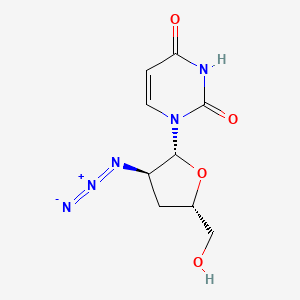

Uridine, 2'-azido-2',3'-dideoxy- (CAS 26929-65-7) is a synthetic nucleoside analog characterized by the replacement of the 2'-hydroxyl group with an azido (-N₃) moiety and the absence of hydroxyl groups at both 2' and 3' positions of the ribose sugar . This structural modification renders the compound resistant to enzymatic degradation by nucleoside phosphorylases and kinases, a common feature among antiviral dideoxynucleosides . The azido group introduces steric and electronic effects that influence interactions with viral polymerases, such as HIV-1 reverse transcriptase (RT), while the dideoxy configuration prevents further chain elongation during DNA synthesis . Synthetically, it is derived from uridine via a two-step process involving diphenyl carbonate-mediated cyclization followed by sodium azide ring-opening .

Properties

CAS No. |

126543-45-1 |

|---|---|

Molecular Formula |

C9H11N5O4 |

Molecular Weight |

253.22 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

KLUJHYLVSBGISP-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |

Canonical SMILES |

C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-azido-2’,3’-dideoxy- typically involves the diazotransfer reaction, where the 2’-amino group of uridine is converted to an azido group. This reaction is often carried out using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Uridine, 2’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Substitution Reactions

The azido group at C2' position undergoes nucleophilic substitution under specific conditions. Key findings include:

-

Azide-Displacement Reactions

Treatment with sodium azide (NaN₃) in DMF facilitates 1,2-hydride shifts and β-elimination, enabling the introduction of azido groups . This method is critical for synthesizing azido-modified nucleosides. -

Base-Promoted Displacements

Using primary/secondary amines (e.g., benzylamine, morpholine) leads to 2',3'-dideoxy-2'-alkylamino derivatives. For example:

Elimination Reactions

The compound participates in β-elimination under basic conditions, forming olefinic byproducts:

-

Base-Induced Elimination

Treatment with strong bases (e.g., LiAlH₄) generates 2',3'-didehydro-2',3'-dideoxyuridine derivatives . This side reaction competes with substitution pathways. -

Solvent Effects

Polar aprotic solvents like DMF favor elimination, while nonpolar solvents suppress it .

Reduction Reactions

The azido group (-N₃) is reduced to an amine (-NH₂) using:

-

Catalytic Hydrogenation

H₂ gas with Pd/C converts the azido group to NH₂ at ambient conditions . -

Staudinger Reaction

Triphenylphosphine (PPh₃) selectively reduces the azide to an iminophosphorane intermediate, which hydrolyzes to NH₂.

Conformational Effects on Reactivity

The sugar pucker (C3'-exo vs. C3'-endo) influences reaction outcomes:

| Conformation | Reactivity Profile | Reference |

|---|---|---|

| C3'-exo | Favors 5'-OH phosphorylation | |

| C3'-endo | Inhibits nucleophilic substitution |

Mechanistic Insights

-

Steric and Electronic Effects

The bulky azido group at C2' hinders SN2 mechanisms, favoring SN1 pathways in polar solvents . -

Role of Protecting Groups

Benzoyl (Bz) and mesyl (Ms) groups stabilize intermediates during multi-step syntheses .

Table 1: Reaction Yields of Substituted Derivatives

| Reagent | Product Type | Yield (%) | Conditions |

|---|---|---|---|

| NaN₃/DMF | 2'-Azido derivative | 68 | 80°C, 12h |

| Benzylamine/DMF | 2'-Benzylamino derivative | 24 | 80°C, 24h |

| PPh₃/H₂O | 2'-Amino derivative | 89 | RT, 6h |

Table 2: Biological Activity of Derivatives

| Derivative | EC₅₀ (μM) | Target Virus |

|---|---|---|

| 5-Bromo-2'-azido-ddU | 0.18 | HIV-1 |

| 2'-Morpholino-ddU | 0.56 | HIV-1 |

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

- Reduction: The azido group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: The azido group can participate in nucleophilic substitution reactions, forming diverse derivatives depending on the nucleophile used .

Chemistry

Uridine, 2'-azido-2',3'-dideoxy- serves as a precursor for synthesizing other nucleoside analogs. Its unique structure allows it to act as a building block in organic synthesis, facilitating the development of more complex compounds.

| Reaction Type | Key Features |

|---|---|

| Reduction | Converts azido to amino groups |

| Substitution | Forms various derivatives with nucleophiles |

Biology

In biological research, Uridine, 2'-azido-2',3'-dideoxy- is utilized to study nucleic acid interactions and modifications. Its incorporation into RNA or DNA can disrupt normal cellular processes, making it a valuable tool for understanding enzyme interactions and mechanisms of action.

Case Study: Interaction Studies

Studies have demonstrated that Uridine, 2'-azido-2',3'-dideoxy- affects binding affinities with various biological targets, providing insights into its potential therapeutic effects against viral infections and cancer .

Medicine

The compound has shown promise as an antiviral agent due to its ability to inhibit viral replication. It has been evaluated for effectiveness against retroviruses and RNA viruses, positioning it as a candidate for therapeutic development.

| Compound Name | Biological Activity |

|---|---|

| Uridine, 2'-azido-2',3'-dideoxy- | Antiviral activity against retroviruses |

| 3'-Azido-3'-deoxythymidine (Zidovudine) | Established antiviral drug for HIV |

Antiviral Mechanism

Uridine, 2'-azido-2',3'-dideoxy- inhibits viral DNA synthesis by interfering with the replication process. This mechanism has been crucial in ongoing research aimed at developing effective antiviral therapies .

Industry

In industrial applications, Uridine, 2'-azido-2',3'-dideoxy- is employed in developing sensitive multi-spectroscopic probes for nucleic acids. Its unique properties make it suitable for use in biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Uridine, 2’-azido-2’,3’-dideoxy- involves its phosphorylation to 2’-azido-2’,3’-dideoxyuridine 5’-diphosphate. This phosphorylated form acts as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase, thereby inhibiting DNA synthesis . The compound targets the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : 2'-Azido derivatives require specialized reagents (e.g., HMPA) and hydrogenation steps, whereas 3'-azido purines (e.g., AZddU) leverage microwave-assisted methods for efficiency .

Antiviral Activity and Mechanism

Key Findings :

- Species-Specific Activity : L-configured 3'-azido purine analogs (e.g., L-AZddA) show activity only as prodrugs, highlighting stereochemical sensitivity .

Pharmacokinetics and Metabolism

Key Insights :

- Hepatic Catabolism: Both 2'- and 3'-azido analogs undergo NADPH-dependent reduction to amino derivatives, which may contribute to toxicity (e.g., 3'-amino-AZT is myelotoxic) .

- CNS Penetration : AZddU exhibits superior brain uptake compared to AZT, suggesting 2',3'-dideoxyuridine analogs may have therapeutic advantages for neurotropic viruses .

Chemical and Physicochemical Properties

| Property | 2'-Azido-2',3'-dideoxyuridine | AZddU | AZT |

|---|---|---|---|

| Molecular Weight | 269.21 g/mol | 295.25 g/mol | 267.24 g/mol |

| LogP (XlogP3) | -0.8 (predicted) | -1.2 | -0.5 |

| Hydrogen Bond Acceptors | 5 | 5 | 4 |

Implications :

- Solubility : Lower XlogP values (-0.8 to -1.2) suggest moderate aqueous solubility, necessitating prodrug strategies for bioavailability .

Biological Activity

Uridine, 2'-azido-2',3'-dideoxy- (often abbreviated as AzddU), is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against retroviruses such as HIV. This article delves into the biological activity of AzddU, summarizing key research findings, case studies, and its mechanism of action.

Chemical Structure and Properties

AzddU is a modified form of uridine where the 2' position is substituted with an azido group and the 3' hydroxyl group is absent. Its chemical formula is . This modification enhances its stability and alters its interaction with nucleoside kinases and polymerases, making it a valuable compound in antiviral research.

Antiviral Activity

AzddU exhibits significant antiviral activity through its action as a competitive inhibitor of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses. Research indicates that AzddU-5'-triphosphate (AzddU-TP) is a potent inhibitor of both HIV-1 and simian immunodeficiency virus (SIV) RTs. The affinity of AzddU-TP for these enzymes is comparable to that of other nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT) .

Kinetic Studies

Kinetic analyses reveal that AzddU acts competitively with respect to natural substrates, such as dTTP. The apparent inhibition constants (Ki) for AzddU are significantly lower than those for dTTP, indicating a higher potency as an inhibitor . The following table summarizes key kinetic parameters:

| Compound | Km (µM) | Vmax (%) | Ki (µM) |

|---|---|---|---|

| Thymidine | 7.0 | 100 | - |

| AzddU | 67 | 40 | 290 |

| AZT | 1.4 | 30 | 145 |

These values illustrate that while AzddU can serve as a substrate for phosphorylation, its efficiency is lower compared to natural substrates.

Cellular Effects

In cell culture studies, AzddU has been shown to reverse the cytotoxic effects induced by AZT in human peripheral blood mononuclear cells (PBMCs). Specifically, uridine and cytidine were able to protect against AZT toxicity in a dose-dependent manner, with uridine providing substantial protection at concentrations as low as 50 µM .

Case Study: Uridine Triacetate

Uridine triacetate (UTA), which metabolizes to uridine in the body, has been used clinically to mitigate the toxic effects of fluoropyrimidines like 5-fluorouracil (5-FU). A pooled analysis of two studies involving 135 patients demonstrated that UTA administration led to approximately 96% survival compared to only 16% in historical controls . This underscores the protective role of uridine derivatives in managing chemotherapy-related toxicities.

Clinical Observations

A notable case involved a patient experiencing delayed toxicity from 5-FU who was treated with UTA beyond the typical administration window. This case highlights the potential for uridine-based treatments to provide life-saving interventions even outside established guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.